(R)-Thionisoxetine hydrochloride

Norepinephrine Transporter Binding Affinity Radioligand Displacement

Using generic NET inhibitors introduces variability that compromises norepinephrine transporter (NET) assay reproducibility and mechanistic interpretation. (R)-Thionisoxetine hydrochloride (LY-368975 HCl) eliminates this ambiguity. • Sub-nanomolar NET affinity (Ki = 0.20 nM) with 68-fold selectivity over SERT ensures clean noradrenergic readouts. • Validated in vivo ED₅₀ of 0.21 mg/kg in rodent NE-depletion models, reducing compound usage. • Compatible with ¹¹C-radiolabeling (2-3 Ci/μmol) for PET imaging studies. Supplied as a high-purity hydrochloride salt with full batch-specific QC documentation.

Molecular Formula C17H22ClNO2
Molecular Weight 307.8 g/mol
CAS No. 57754-86-6
Cat. No. B1662573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Thionisoxetine hydrochloride
CAS57754-86-6
Synonyms3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine
3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
Lilly 135252
Lilly 94939
LY 135252
LY 94939
LY-135252
N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine
nisoxetine
nisoxetine hydrochloride
nisoxetine hydrochloride, (+-)-isomer
nisoxetine, (+-)-isome
Molecular FormulaC17H22ClNO2
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
InChIInChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
InChIKeyLCEURBZEQJZUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Thionisoxetine Overview


(R)-Thionisoxetine hydrochloride (CAS 57754-86-6), also designated LY-368975, is a chiral phenoxypropanamine derivative and a high-affinity, selective inhibitor of the norepinephrine transporter (NET) [1]. As a structural analog of nisoxetine—the parent compound of this chemotype—it belongs to the class of neuronal norepinephrine (NE) reuptake inhibitors (NRIs) [1]. The hydrochloride salt (molecular formula C17H22ClNO₂, MW 307.8 g/mol) is the preferred form for research applications due to its enhanced aqueous solubility and stability .

Chiral (R)-enantiomer for norepinephrine transporter (NET) pharmacology studies
Hydrochloride salt form for aqueous solubility and experimental handling
High NET selectivity profile over serotonergic transporters
Verified enantiomeric purity for stereochemical control

No Substitute for (R)-Thionisoxetine


Substituting (R)-thionisoxetine with a generic NET inhibitor (e.g., nisoxetine, atomoxetine, or reboxetine) introduces significant experimental variability that compromises data reproducibility and mechanistic interpretation. Within the NRI class, seemingly minor structural modifications (e.g., oxygen-to-sulfur substitution or chiral inversion) produce quantifiably divergent binding affinities, transporter selectivity profiles, and in vivo pharmacodynamic responses [1][2]. These differences are not merely incremental; they represent orders-of-magnitude shifts in target engagement and off-target activity that directly impact assay outcomes, dose-response relationships, and the translational relevance of preclinical findings [1][2].

! Generic NET inhibitors (nisoxetine, atomoxetine) may exhibit significantly different binding affinities, altering dose-response outcomes.
! Structural analogs may shift transporter selectivity, introducing serotonergic off-target engagement that confounds mechanistic interpretation.
! Chiral inversion to the (S)-enantiomer results in dramatically reduced NET binding, compromising data reproducibility.

(R)-Thionisoxetine Quantitative Evidence


High-Affinity NET Binding

(R)-Thionisoxetine exhibits a Ki of 0.20 nM in [³H]nisoxetine binding assays, representing an approximately 7-fold higher affinity for NET compared to its parent compound (R)-nisoxetine (Ki ≈ 1.4 nM) [1]. This sub-nanomolar affinity also exceeds that of clinically established NRIs such as atomoxetine (Ki = 5 nM) and desipramine (Ki = 4 nM) .

NET Binding (Ki)
Cross-study comparable
0.20 nM (7-fold higher affinity than nisoxetine)
Supports sub-nanomolar binding context
[³H]nisoxetine displacement assay; rat brain membranes
Norepinephrine Transporter Binding Affinity Radioligand Displacement

NET Selectivity over SERT

(R)-Thionisoxetine demonstrates a NET/SERT selectivity ratio of approximately 68 (Ki NET = 1.9 nM, Ki SERT = 130 nM) [1]. In contrast, (R)-nisoxetine exhibits a lower selectivity ratio (~1:12 NET:SERT, based on Ki values of 0.46–5.1 nM for NET and 158–383 nM for SERT, yielding a ratio of ~30–75 depending on assay conditions) . Atomoxetine (Ki NET = 5 nM, Ki SERT = 77 nM) has a selectivity ratio of only ~15 . This indicates that (R)-thionisoxetine provides superior discrimination between NET and SERT, minimizing serotonergic off-target engagement at pharmacologically relevant concentrations.

NET/SERT Selectivity
Head-to-head
Ratio 68 (Ki NET 1.9 nM, SERT 130 nM)
Supports noradrenergic selectivity review
Atomoxetine ratio ~15; nisoxetine ~30–75
Transporter Selectivity Off-Target Profiling Serotonin Transporter

Enantiomer-Specific Potency

The (R)-enantiomer of thionisoxetine displays a Ki of 0.20 nM at NET, whereas the (S)-enantiomer is dramatically less potent (IC₅₀ = 85 nM) [1][2]. This >425-fold difference underscores the critical importance of stereochemical purity for experimental consistency. In comparison, the (R)-enantiomer of nisoxetine is only approximately 2–3-fold more potent than its (S)-counterpart [1].

Enantiomer Potency
Head-to-head
(R): Ki 0.20 nM vs (S): IC₅₀ 85 nM (>425-fold difference)
Supports stereochemical-control requirements
Enantiomeric excess >99% recommended
Chiral Pharmacology Stereoselectivity Enantiomeric Excess

In Vivo Norepinephrine Depletion

(R)-Thionisoxetine prevents hypothalamic NE depletion by 6-hydroxydopamine with an ED₅₀ of 0.21 mg/kg in rats, demonstrating potent central activity [1]. Peripheral protection of heart NE (ED₅₀ = 3.4 mg/kg) and urethral NE (ED₅₀ = 1.2 mg/kg) follows a similar dose-response profile [1]. In contrast, nisoxetine exhibits an ED₅₀ of approximately 1.0–3.0 mg/kg in comparable central NE depletion models [2].

In Vivo Central NE Depletion
Cross-study comparable
ED₅₀ 0.21 mg/kg (hypothalamus)
Reported in vivo response context
Rat model; 6-hydroxydopamine challenge
In Vivo Pharmacodynamics Central Nervous System Dose-Response

PET Radioligand Development

(R)-Thionisoxetine has been successfully radiolabeled with carbon-11 ([¹¹C]-(R)-thionisoxetine) with high specific radioactivity (2–3 Ci/μmol) and radiochemical purity, enabling its evaluation as a PET radiotracer for mapping NET distribution in vivo [1]. This contrasts with nisoxetine and tomoxetine, for which no validated PET radiolabeling protocols are widely established. The radiolabeling process retains enantiomeric purity (>99% ee), ensuring that the imaging probe accurately reflects the pharmacology of the unlabeled compound [1].

PET Radioligand Feasibility
Class-level inference
Validated ¹¹C-labeling; specific radioactivity 2–3 Ci/µmol
Supports translational imaging research
Chiral HPLC QC; ee >99% retained
Positron Emission Tomography Radioligand Development Molecular Imaging

(R)-Thionisoxetine Applications


High-Throughput NET Inhibitor Screening

Utilize (R)-thionisoxetine hydrochloride as a high-affinity reference standard (Ki = 0.20 nM) in radioligand displacement or fluorescence-based assays to benchmark novel NET inhibitors. Its sub-nanomolar affinity [1] ensures a robust assay signal and a wide dynamic range, enabling accurate IC₅₀ determinations for test compounds.

In Vivo Noradrenergic Pharmacology

Employ (R)-thionisoxetine in rodent models of NE depletion (e.g., 6-hydroxydopamine challenge) at low doses (ED₅₀ = 0.21 mg/kg) [1] to achieve maximal central NET occupancy while minimizing off-target serotonergic effects (NET/SERT selectivity ratio = 68) [2]. This reduces compound usage and mitigates potential confounding behavioral or physiological readouts.

PET Tracer Development

Leverage the established ¹¹C-radiolabeling chemistry of (R)-thionisoxetine (specific radioactivity 2–3 Ci/μmol) [2] to synthesize [¹¹C]-(R)-thionisoxetine for PET imaging studies of NET distribution in the brain and peripheral organs. This application is uniquely enabled by the validated synthetic route and high enantiomeric purity of the precursor [2].

Polypharmacology Selectivity Profiling

Include (R)-thionisoxetine in broad-panel selectivity screens against monoamine transporters (SERT, DAT) and off-target receptors. Its high NET selectivity (68-fold over SERT) [2] and minimal affinity for other receptors (Ki > 1 μM for most) [3] provide a clean noradrenergic control, aiding in the deconvolution of polypharmacological mechanisms.

Application
Selection Property
Validation Focus
NET inhibitor screening assays
High-affinity NET reference standard
Assay signal-to-noise and reproducibility
In vivo noradrenergic pharmacology
Central NET occupancy at low administered doses
Behavioral and physiological endpoint specificity
PET radiotracer development
Validated ¹¹C-radiolabeling chemistry
Radiochemical purity and enantiomeric purity
Monoamine transporter selectivity profiling
High NET/SERT selectivity profile
Off-target receptor binding profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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